molecular formula C11H10O2 B1365228 Ethyl 2-ethynylbenzoate CAS No. 74185-31-2

Ethyl 2-ethynylbenzoate

Cat. No.: B1365228
CAS No.: 74185-31-2
M. Wt: 174.2 g/mol
InChI Key: RDKANJFJBXFYSA-UHFFFAOYSA-N
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Description

Ethyl 2-ethynylbenzoate is a chemical compound belonging to the family of benzoates. It is a colorless liquid with a molecular formula of C11H8O2 and a molecular weight of 172.18 g/mol. This compound is widely used in various fields, including medical research, environmental research, and industrial applications.

Scientific Research Applications

Ethyl 2-ethynylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is utilized in the study of enzyme inhibition and as a substrate in biochemical assays.

    Medicine: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of fragrances, flavorings, and as an intermediate in the synthesis of fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-ethynylbenzoate can be synthesized through various methods. One common method involves the reaction of 2-ethynylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-ethynylbenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 2-ethynylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield ethyl 2-ethynylbenzyl alcohol using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo electrophilic aromatic substitution reactions, where the ethynyl group can be substituted with other functional groups using reagents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride or chlorine in chloroform.

Major Products Formed:

    Oxidation: 2-ethynylbenzoic acid.

    Reduction: Ethyl 2-ethynylbenzyl alcohol.

    Substitution: Halogenated derivatives of this compound.

Comparison with Similar Compounds

    Ethyl benzoate: Similar in structure but lacks the ethynyl group, making it less reactive in certain chemical reactions.

    Methyl 2-ethynylbenzoate: Similar in structure but has a methyl ester group instead of an ethyl ester group, which can influence its reactivity and solubility.

    Ethyl 4-ethynylbenzoate: Similar in structure but with the ethynyl group at the 4-position, affecting its chemical properties and reactivity.

Uniqueness: this compound is unique due to the presence of the ethynyl group at the 2-position, which imparts distinct reactivity and chemical properties. This positioning allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 2-ethynylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-3-9-7-5-6-8-10(9)11(12)13-4-2/h1,5-8H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKANJFJBXFYSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473471
Record name Ethyl 2-ethynylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74185-31-2
Record name Ethyl 2-ethynylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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